4-methyl-1H-indole-5-carboxylic acid
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Overview
Description
4-methyl-1H-indole-5-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and chemical properties. Indole derivatives are prevalent in natural products and pharmaceuticals, playing crucial roles in various biological processes . The compound’s structure consists of an indole ring with a methyl group at the 4-position and a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-indole-5-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the cyclization of appropriate precursors under specific conditions, such as using methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-methyl-1H-indole-5-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-5-carboxylic acid: Another indole derivative with similar chemical properties.
Methyl indole-5-carboxylate: A methyl ester of indole-5-carboxylic acid used in various chemical reactions.
Uniqueness
4-methyl-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-methyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-5-11-9(7)3-2-8(6)10(12)13/h2-5,11H,1H3,(H,12,13) |
InChI Key |
NPYLPGUERGSJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)C(=O)O |
Origin of Product |
United States |
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